Potassium (3-bromopropyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;3-bromopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVNRYSLBYDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCBr)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroboration-Fluorination Route
The most common method for preparing this compound involves a two-step process:
- Hydroboration of 3-bromo-1-propene (allyl bromide) with a suitable borane reagent
- Treatment of the resulting boronic acid or ester with potassium hydrogen fluoride (KHF₂)
This approach takes advantage of the readily available starting materials and provides a straightforward route to the desired product.
Metalation Route
Direct metalation reactions, followed by treatment with KHF₂, can also be employed for the synthesis of this compound. This approach is less common but provides an alternative synthetic pathway in certain cases.
Detailed Synthetic Procedures
Sequential Synthesis via Hydroboration
A sequential, two-pot procedure has been developed for the preparation of potassium haloalkyltrifluoroborates, including this compound. This method involves:
- Hydroboration of the corresponding haloalkene (allyl bromide in this case) with dichloroborane
- Conversion of the crude boronic acid intermediate to the trifluoroborate salt using KHF₂
This approach eliminates the need for difficult purification of the intermediate boronic acid products, as the crude materials can be carried forward for conversion to the potassium trifluoroborate salt.
The sequential synthesis has been demonstrated to provide this compound in a yield of 42%, as shown in the following table:
| Starting Material | Product | Yield (%) |
|---|---|---|
| Allyl bromide | Potassium 3-bromopropyl-trifluoroborate | 42 |
| 4-bromo-1-butene | Potassium 4-bromobutyl-trifluoroborate | 63 |
| 5-bromo-1-pentene | Potassium 5-bromopentyl-trifluoroborate | 75 |
| 6-bromo-1-hexene | Potassium 6-bromohexyl-trifluoroborate | 77 |
| 7-bromo-1-heptene | Potassium 7-bromoheptyl-trifluoroborate | 62 |
Note: Reaction scales ranged from 34.5 – 45.2 mmol. Yields reported reflect isolated yields with purity > 96% via q-NMR.
Direct Synthesis from Boronic Acid
A more direct approach involves the reaction of 3-bromopropylboronic acid with potassium bifluoride:
3-bromopropylboronic acid + potassium bifluoride → this compound
This reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt. The reaction can be represented as:
$$ \text{BrCH}2\text{CH}2\text{CH}2\text{B}(\text{OH})2 + \text{KHF}2 \rightarrow \text{BrCH}2\text{CH}2\text{CH}2\text{BF}3\text{K} + 2\text{H}2\text{O} $$
Optimization and Purification Strategies
Reaction Conditions Optimization
The preparation of this compound can be optimized by carefully controlling reaction parameters:
- Solvent System : A mixture of ether and water has been found to be effective for the fluorination step
- Temperature : Room temperature is typically sufficient for the fluorination reaction
- Reaction Time : The fluorination reaction is usually complete within a few hours
- Stoichiometry : Excess KHF₂ (typically 3-4 equivalents) is often used to ensure complete conversion
Purification Techniques
One of the key advantages of the sequential synthesis approach is the simplified purification process:
- After formation of the trifluoroborate salt, disiloxane byproducts can be removed via trituration of the crystalline products with ether
- The desired this compound can be isolated as a crystalline solid with high purity (>96%)
This streamlined methodology provides a quick, reliable, and effective method for the production of this compound and related haloalkyltrifluoroborate salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Careful control of reaction conditions to ensure high yield and purity
- Use of automated systems for precise reagent addition and temperature control
- Advanced purification techniques, such as crystallization, to achieve the desired quality
- Quality control measures to ensure consistent product specifications
The industrial production methods aim to maximize yield while minimizing waste and ensuring product consistency.
Comparative Analysis of Preparation Methods
Different preparation methods for this compound can be compared based on several factors:
Yield Comparison
The sequential synthesis approach has been shown to provide this compound in a yield of 42%, which is a significant improvement over previously reported methods. The yields for related haloalkyltrifluoroborates range from 42% to 77%, depending on the starting material.
Advantages of Sequential Synthesis
The sequential synthesis approach offers several advantages:
- Elimination of difficult purification steps for intermediate boronic acids
- Higher overall yields compared to traditional methods
- Improved reproducibility and reliability
- Enhanced atom economy and cost-effectiveness
- Convenient handling of moisture-sensitive intermediates
These advantages make the sequential synthesis approach particularly attractive for both laboratory and industrial-scale production.
Applications in Synthetic Chemistry
This compound, once prepared, serves as a valuable reagent in various synthetic transformations:
Suzuki-Miyaura Cross-Coupling
This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with aryl, alkenyl, or alkyl halides to form new carbon-carbon bonds. The tetracoordinate nature of the trifluoroborate masks the inherent reactivity of the C-B bond, making it a protected form of boronic acid that can endure a variety of synthetic transformations.
Functional Group Transformations
The bromine functionality in this compound allows for further transformations, such as:
- Nucleophilic substitution reactions with amines, thiols, or alkoxides
- Elimination reactions to form alkenes
- Metal-catalyzed coupling reactions
These transformations expand the synthetic utility of this compound in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-bromopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react under mild conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted propyl derivative .
Scientific Research Applications
Cross-Coupling Reactions
2.1 General Mechanism
Cross-coupling reactions are pivotal in organic synthesis, allowing the formation of carbon-carbon bonds between two different substrates. Potassium (3-bromopropyl)trifluoroborate can participate in these reactions through mechanisms such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.
2.2 Applications in Synthesis
- Alkyl Transfer: this compound has been shown to facilitate alkyl transfers effectively, allowing for the synthesis of complex molecules with high selectivity and yield. For example, studies have demonstrated its successful application in the cross-coupling of primary alkyl trifluoroborates with aryl and alkenyl electrophiles using palladium catalysts .
- Sequential Reactions: This compound can also be employed in sequential reactions to create trisubstituted conjugated dienes. By utilizing multiple coupling steps, researchers have reported high yields of complex products .
Case Studies
3.1 Synthesis of Trisubstituted Alkenes
In a notable study, this compound was used in a one-pot synthesis involving sequential Suzuki-Miyaura cross-coupling reactions. The process involved the coupling of a gem-dibromide with an alkenyl trifluoroborate, yielding trisubstituted alkenes with excellent efficiency .
3.2 Selectivity Improvements
Research has indicated that using potassium trifluoroborates can enhance selectivity in cross-coupling reactions compared to traditional boronic acids. For instance, experiments showed that the use of this compound resulted in improved yields and selectivity when coupled with various electrophiles, highlighting its effectiveness as a coupling partner .
Comparative Data
The following table summarizes the performance of this compound in various coupling reactions compared to other organoboron reagents:
Mechanism of Action
The mechanism of action of potassium (3-bromopropyl)trifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which is facilitated by the trifluoroborate group. In Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring the 3-bromopropyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .
Comparison with Similar Compounds
Key Structural Differences:
| Compound Type | Example | Functional Group | Key Structural Feature |
|---|---|---|---|
| Alkyl (Bromo-substituted) | Potassium (3-bromopropyl)trifluoroborate | -Br terminal group | Reactive C-Br bond for SN2/SN1 |
| Alkoxymethyl | Potassium (methoxymethyl)trifluoroborate | -OCH₃ | Polar ether linkage |
| Alkenyl | Potassium (3-butenyl)trifluoroborate | C=C double bond | π-electrons for conjugation |
| Aryl | Potassium (2,4-dichlorophenyl)trifluoroborate | Aromatic ring with -Cl | Resonance stabilization |
| Cycloalkynyl | Potassium (cyclopropylethynyl)trifluoroborate | Cyclopropane + alkyne | Strain-enhanced reactivity |
- Bromine vs. Other Substituents: The C-Br bond in this compound allows for nucleophilic substitutions, unlike non-halogenated analogs (e.g., alkoxymethyl or alkenyl derivatives) .
- Aromatic vs. Alkyl : Aryl trifluoroborates (e.g., 2,4-dichlorophenyl) exhibit greater stability due to resonance, whereas alkyl variants like the bromopropyl derivative are more reactive but prone to decomposition .
Scalability Challenges:
- Alkyl trifluoroborates (e.g., bromopropyl) face purification hurdles due to low solubility in organic solvents, akin to alkoxymethyl analogs .
- Aryl trifluoroborates (e.g., 2,4-dichlorophenyl) are more crystalline, facilitating isolation .
Reactivity in Cross-Coupling Reactions
Comparative Reaction Performance:
- Reactivity Trends : Alkenyl and aryl trifluoroborates generally exhibit higher cross-coupling efficiency due to sp²-hybridized boron centers, whereas alkyl variants (e.g., bromopropyl) require harsher conditions or specialized catalysts .
- Bromine as a Handle: The bromine in this compound enables post-coupling modifications (e.g., nucleophilic substitution), a feature absent in non-halogenated analogs .
Physical and Chemical Properties
Key Properties:
| Property | This compound | Potassium (2,4-dichlorophenyl)trifluoroborate | Potassium (3-butenyl)trifluoroborate |
|---|---|---|---|
| Solubility | Low (similar to alkoxymethyl derivatives) | Moderate in polar aprotic solvents | High in THF/DMF |
| Melting Point | >300°C (decomposes) | 98–104°C | Not reported |
| Stability | Air/moisture-sensitive | Stable at room temperature | Sensitive to oxidation |
- Collision Cross-Section Data : Unique to this compound (e.g., [M+H]+: 229.0 Ų), though comparative data for analogs are unavailable .
Biological Activity
Potassium (3-bromopropyl)trifluoroborate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural and functional properties. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : CHBBrFK
Molecular Weight : Approximately 265.13 g/mol
Functional Groups : Contains a bromopropyl group and a trifluoroborate moiety.
The presence of the trifluoroborate group enables this compound to act as a Lewis acid, facilitating various chemical reactions by interacting with nucleophiles.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : 3-bromopropene and potassium trifluoroborate.
- Conditions : The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
- Base : Potassium tert-butoxide is often employed to facilitate the reaction.
This method allows for the efficient formation of the desired trifluoroborate salt, which can be further utilized in various applications.
The biological activity of this compound is primarily attributed to its trifluoroborate group. This group can interact with various molecular targets, facilitating the formation of new bonds through electron pair acceptance from nucleophiles. Such interactions are crucial in drug development and the synthesis of biologically active molecules.
Pharmacological Studies
Recent studies have explored the pharmacological properties of related organotrifluoroborates, revealing potential antinociceptive effects. For instance, potassium thiophene-3-trifluoroborate was shown to exhibit analgesic properties in animal models, suggesting that similar compounds may have therapeutic potential in pain management .
Applications in Research
This compound is being investigated for its potential applications in:
- Organic Synthesis : As a reagent for forming carbon-carbon bonds.
- Pharmaceutical Development : In the synthesis of new drugs targeting various diseases.
- Material Science : As a precursor for creating specialty chemicals.
Case Studies
- Cross-Coupling Reactions : Potassium aryl- and heteroaryltrifluoroborates have been successfully utilized in nickel-catalyzed cross-coupling reactions with alkyl electrophiles, demonstrating their utility in synthetic organic chemistry .
- Antimicrobial Activity : A related study highlighted the synthesis of boron-based antibacterials with activity against gram-negative bacteria, showcasing the potential for developing new antimicrobial agents from trifluoroborates .
Q & A
Q. What are the recommended synthetic routes for Potassium (3-bromopropyl)trifluoroborate?
this compound can be synthesized via SN2 displacement of bromine from potassium bromomethyltrifluoroborate using alkoxides or other nucleophiles. For example, potassium bromomethyltrifluoroborate (precursor) reacts with propanol derivatives under optimized conditions (3 equivalents of alkoxide, continuous Soxhlet extraction for purification) to yield the target compound . Scale-up procedures (e.g., 100 g batches) emphasize the importance of solvent selection and stoichiometric control to minimize side reactions.
Q. How can purity and stability be ensured during purification?
Continuous Soxhlet extraction is critical for isolating trifluoroborate salts due to their low solubility in organic solvents. Post-synthesis, recrystallization in aqueous/organic biphasic systems (e.g., THF/water) enhances purity. Stability during storage requires anhydrous conditions at 2–8°C to prevent hydrolysis or protodeboronation, as trifluoroborates are sensitive to moisture and base-induced degradation .
Q. What role does this compound play in Suzuki-Miyaura couplings?
This reagent acts as a stable surrogate for boronic acids, generating aryl boronic acid and fluoride ions in situ during coupling. The fluoride ions activate palladium catalysts and suppress side reactions like homocoupling, while the boronic acid participates in transmetalation. Optimal conditions include aqueous THF (10:1) with K₂CO₃ or Cs₂CO₃ as base, achieving >95% yield in biphasic systems .
Advanced Research Questions
Q. How do fluoride ions influence catalytic efficiency in cross-coupling reactions?
Fluoride ions liberated from trifluoroborate hydrolysis play dual roles:
- Catalyst activation : Fluoride accelerates oxidative addition of aryl halides to Pd⁰.
- Side reaction suppression : Fluoride stabilizes boronate intermediates, reducing protodeboronation. Titration studies using ¹⁹F NMR reveal that 3 equivalents of base (e.g., KOH) are required for complete hydrolysis, with excess fluoride inhibiting Pd catalyst deactivation .
Q. What strategies optimize coupling with sterically hindered aryl chlorides?
- Preactivation : Pre-mixing the trifluoroborate with Pd(OAc)₂ and SPhos ligand in THF at 60°C for 10 minutes.
- Solvent engineering : Using toluene/water (3:1) with KHF₂ as additive improves solubility of aryl chlorides.
- Temperature control : Reactions at 80°C with microwave irradiation reduce reaction times from hours to minutes .
Q. How can hydrolysis kinetics be monitored to prevent premature degradation?
Multinuclear NMR (¹¹B, ¹⁹F) tracks hydrolysis in real time. For example, in D₂O with K₂CO₃, the trifluoroborate (δ¹¹B = -2.1 ppm) hydrolyzes to boronic acid (δ¹¹B = +28 ppm) and boronate (δ¹¹B = +10 ppm). Rate constants (k) derived from time-averaged shifts guide storage protocols and reaction timing .
Q. What analytical methods validate structural integrity and reaction outcomes?
Q. Are there toxicity concerns for in vivo applications?
While direct data on (3-bromopropyl)trifluoroborate is limited, structurally similar compounds (e.g., potassium thiophene-3-trifluoroborate) show low acute toxicity in mice (LD₅₀ > 100 mg/kg). No significant hepatorenal damage or lipid peroxidation is observed at therapeutic doses (5–25 mg/kg). However, prolonged exposure studies are advised due to potential fluoride accumulation .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
